2-(methylamino)-3-nitrobenzaldehyde
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Overview
Description
2-(Methylamino)-3-nitrobenzaldehyde: is an organic compound characterized by the presence of a methylamino group and a nitro group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
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Nitration of 2-(Methylamino)benzaldehyde
Starting Material: 2-(Methylamino)benzaldehyde
Reagents: Nitric acid (HNO₃), sulfuric acid (H₂SO₄)
Conditions: The nitration reaction is typically carried out at low temperatures to control the reaction rate and prevent over-nitration. The mixture is stirred and maintained at a temperature below 10°C.
Procedure: The 2-(Methylamino)benzaldehyde is dissolved in sulfuric acid, and nitric acid is added dropwise while maintaining the temperature. After the addition is complete, the reaction mixture is stirred for an additional period before being quenched with water and neutralized.
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Industrial Production Methods
- Industrial production of 2-(Methylamino)-3-nitrobenzaldehyde follows similar principles but on a larger scale. Continuous flow reactors and automated temperature control systems are often employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
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Reduction
Reagents: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Conditions: The reduction is typically carried out under atmospheric or slightly elevated pressure at room temperature.
Products: The primary product is 2-(Methylamino)-3-aminobenzaldehyde, where the nitro group is reduced to an amino group.
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Oxidation
Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Conditions: Oxidation reactions are usually performed in acidic or basic aqueous solutions at elevated temperatures.
Products: The aldehyde group can be oxidized to a carboxylic acid, resulting in 2-(Methylamino)-3-nitrobenzoic acid.
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Substitution
Reagents: Various nucleophiles (e.g., amines, thiols)
Conditions: Substitution reactions often require a catalyst or a base to facilitate the reaction.
Products: Depending on the nucleophile, different substituted derivatives of 2-(Methylamino)-3-nitrobenzaldehyde can be obtained.
Scientific Research Applications
Chemistry
Organic Synthesis: 2-(Methylamino)-3-nitrobenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology and Medicine
Pharmaceuticals: This compound can be used in the development of drugs, particularly those targeting specific enzymes or receptors. Its structure allows for the exploration of various pharmacophores.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and interactions with biological macromolecules.
Industry
Dye and Pigment Production: The compound’s nitro and amino groups make it suitable for the synthesis of azo dyes and pigments.
Material Science: It is used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(Methylamino)-3-nitrobenzaldehyde exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may act as an inhibitor or activator of enzymes by binding to their active sites. The nitro group can participate in redox reactions, while the methylamino group can form hydrogen bonds or ionic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
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2-(Amino)-3-nitrobenzaldehyde
- Lacks the methyl group on the amino moiety, which can affect its reactivity and interaction with other molecules.
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2-(Methylamino)-4-nitrobenzaldehyde
- The position of the nitro group is different, which can influence the compound’s electronic properties and reactivity.
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2-(Methylamino)-3-nitrotoluene
- Contains a methyl group instead of an aldehyde group, altering its chemical behavior and potential applications.
Uniqueness
2-(Methylamino)-3-nitrobenzaldehyde is unique due to the specific positioning of its functional groups, which allows for distinct reactivity patterns and interactions. This makes it a valuable compound for targeted synthesis and specialized applications in various scientific fields.
Properties
CAS No. |
1289149-64-9 |
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Molecular Formula |
C8H8N2O3 |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
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